molecular formula C20H13ClN2O B2741735 4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine CAS No. 478080-80-7

4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine

Cat. No.: B2741735
CAS No.: 478080-80-7
M. Wt: 332.79
InChI Key: SHPQOBMEMXWENS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine is a synthetic pyrimidine derivative designed for chemical biology and drug discovery research. Pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets. Related pyrimidine and pyridine derivatives have been explored as inhibitors of protein-protein interactions, such as targeting the polymerase PA-PB1 subunits in influenza virus replication . Similar compounds have also been investigated for their potential as kinase inhibitors in oncology research, targeting receptors like FLT3 in diseases such as acute myeloid leukemia . The structure of this compound, featuring a 4-chlorophenyl moiety and a 2-naphthyloxy group, suggests potential for high affinity binding to hydrophobic pockets in enzyme active sites. This product is provided as a characterized reference material to support early-stage research and screening efforts in developing novel therapeutic agents. This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-naphthalen-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-17-8-5-15(6-9-17)19-11-12-22-20(23-19)24-18-10-7-14-3-1-2-4-16(14)13-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPQOBMEMXWENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NC=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylamine and 2-naphthol.

    Formation of Intermediate: The first step involves the reaction of 4-chlorophenylamine with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with 2-naphthol under specific reaction conditions to form the desired pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against multiple cancer cell lines, suggesting potential use in cancer therapies .
  • Adenosine Kinase Inhibition : Research indicates that pyrimidine derivatives can serve as adenosine kinase inhibitors, which may be beneficial in treating conditions like ischemia and neurological disorders .

Biological Studies

The biological activities of this compound have been explored in various contexts:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Some derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's by enhancing cognitive functions .

Material Science

In addition to its biological applications, this compound is also utilized in material science:

  • Building Block for Organic Synthesis : It serves as a synthetic intermediate for creating more complex organic molecules, which can be useful in developing new materials with specific properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity against various cancer cell lines
AntimicrobialEffective against specific bacterial strains
NeuroprotectiveImproved cognitive function in Alzheimer's models

Case Study: Anticancer Activity Evaluation

A study conducted on a series of pyrimidine derivatives, including this compound, evaluated their cytotoxicity against human cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer). The results indicated that certain modifications to the pyrimidine structure enhanced anticancer activity significantly.

  • Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
  • Results : Compounds showed IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating strong anticancer potential.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Halogen-Substituted Pyrimidines

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (): This compound lacks the naphthyloxy group but includes a fused pyrrole ring.
  • 5-(4-Chlorophenyl)-2-[3-(Trifluoromethyl)Phenoxy]Pyrimidine (): Replacing the naphthyloxy group with a trifluoromethylphenoxy group increases electronegativity and lipophilicity (LogP ~3.5 predicted). The CF₃ group enhances metabolic stability but may reduce solubility. In contrast, the naphthyloxy group in the target compound provides a larger aromatic surface for hydrophobic interactions .
  • 2-(4-Chlorophenyl)Imidazo[1,2-a]Pyrimidine () :
    The fused imidazole ring introduces a planar structure, which may enhance DNA intercalation but limit flexibility for receptor binding. The target compound’s pyrimidine core with a naphthyloxy group offers more conformational freedom .

Pharmacologically Active Pyrimidines

  • 6-(4-Chlorophenyl)-4-(4-Fluoro-3-Methylphenyl)-1,6-Dihydropyrimidin-2-ol (Compound 2g, ) :
    This dihydropyrimidine derivative demonstrated superior analgesic and anti-inflammatory activity compared to diclofenac sodium. The 4-chlorophenyl group contributes to lipophilicity, while the hydroxyl group at position 2 enhances hydrogen bonding. The target compound’s naphthyloxy group may offer similar potency but with a different pharmacokinetic profile due to increased molecular weight .

  • 1-(4-Chlorophenyl)-4,4,6-Trimethyl-3,4-Dihydropyrimidine-2(1H)-Thione (): The thione group at position 2 improves antioxidant and antibacterial activities.

Sulfur-Containing Derivatives

  • However, thioether groups may increase metabolic susceptibility compared to the ether-linked naphthyloxy group in the target compound .
  • The benzylthio group’s flexibility contrasts with the rigid naphthyloxy group, suggesting differences in binding kinetics .

Pharmacological and Physicochemical Properties

Analgesic and Anti-Inflammatory Activity

  • Halogen Effects : Para-chloro substituents (as in Compound 2g, ) enhance activity by increasing lipophilicity and membrane penetration. The target compound’s 4-chlorophenyl group likely contributes similarly .
  • Substituent Impact : Methoxy or hydroxyl groups (e.g., Compound 2d, ) reduce activity due to decreased lipophilicity. The naphthyloxy group’s bulk may balance hydrophobicity and steric effects, optimizing receptor binding .

Physicochemical Comparison

Compound (Reference) Key Substituents LogP (Predicted) Molecular Weight Notable Properties
Target Compound 2-Naphthyloxy, 4-Chlorophenyl ~4.2 357.8 High aromaticity, moderate solubility
5-(4-Chlorophenyl)-2-[3-(CF₃)PhO]Pyrimidine 3-Trifluoromethylphenoxy ~3.5 342.7 Enhanced metabolic stability
Compound 2g 4-Chlorophenyl, 2-OH ~2.8 334.8 High analgesic activity
2-(4-ClPh)Imidazo[1,2-a]Pyrimidine Fused imidazole ~2.9 229.7 Planar structure, DNA interaction

Biological Activity

4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other therapeutic properties, supported by various research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H15ClN2O
  • Molecular Weight : 312.77 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its anti-inflammatory and anticancer properties. Below are detailed findings from various studies.

Anti-inflammatory Activity

Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory effects. In particular, compounds similar to this compound have been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation.

  • IC50 Values : Compounds structurally related to this compound demonstrated IC50 values comparable to celecoxib, a standard anti-inflammatory drug, indicating potent COX-2 inhibition .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, studies have focused on its effects against different cancer cell lines.

  • Cell Lines Tested : The compound has shown promising results against several cancer lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung carcinoma).
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, compounds with similar structures have been reported to activate caspases involved in apoptosis .

Case Studies and Research Findings

A summary of notable studies exploring the biological activity of this compound is presented below:

StudyFindings
Tageldin et al. (2021)Reported that pyrimidine derivatives effectively suppressed COX-2 activity with significant anti-inflammatory effects .
Venepally et al. (2018)Demonstrated that derivatives exhibited anticancer activity through MTT assays, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .
ResearchGate StudyEvaluated the synthesis and biological evaluation of novel pyrimidine derivatives, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrimidine derivatives reveals that substituents on the pyrimidine ring significantly influence biological activity. Electron-withdrawing groups such as chlorophenyl enhance anti-inflammatory properties, while naphthyloxy groups contribute to anticancer efficacy.

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

  • Route Design : Multi-step synthesis involving nucleophilic aromatic substitution (e.g., coupling chlorophenyl and naphthyloxy groups to the pyrimidine core). Key intermediates include 4-chlorobenzyl derivatives and 2-naphthol .
  • Optimization : Adjust reaction parameters (temperature: 60–100°C; solvents: DMF or THF; catalysts: Pd-based for cross-coupling). Purification via column chromatography or recrystallization improves yield (typically 40–70%) .
  • Validation : Monitor reactions using TLC and HPLC to track intermediate formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm; naphthyloxy signals at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C20H14ClN3OC_{20}H_{14}ClN_3O: ~348.08 Da) .
  • X-ray Crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns (if single crystals are obtainable) .

Q. How should waste containing chlorophenyl-pyrimidine derivatives be safely managed?

Methodological Answer:

  • Segregation : Separate halogenated organic waste from aqueous/organic solvents .
  • Disposal : Collaborate with certified waste management agencies for incineration or chemical neutralization to prevent environmental release of chlorinated byproducts .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

Methodological Answer:

  • Comparative Structure-Activity Relationship (SAR) Studies : Evaluate analogs (e.g., replacing naphthyloxy with phenyl or thienyl groups) to identify critical functional groups. Use standardized assays (e.g., kinase inhibition or cytotoxicity protocols) .
  • Meta-Analysis : Pool data from independent studies, applying statistical tools (e.g., ANOVA) to account for variability in experimental conditions (e.g., cell lines, dosage) .

Q. What computational approaches predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs. Focus on π-π stacking (naphthyl group) and halogen bonding (chlorophenyl) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .

Q. What advanced methodologies elucidate metabolic pathways and degradation products?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for hydroxylation or demethylation products .
  • Isotopic Labeling : Synthesize 14^{14}C-labeled compound to trace degradation in bioremediation studies .

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